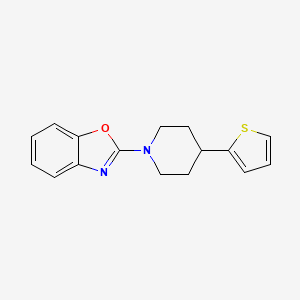![molecular formula C17H15FN2OS B3002318 4-fluoro-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide CAS No. 687570-38-3](/img/structure/B3002318.png)
4-fluoro-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound features a benzamide group substituted with a fluorine atom and an indole moiety connected via a sulfanyl ethyl linker.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfanyl Ethyl Linker: The indole derivative is then reacted with an appropriate thiol to introduce the sulfanyl ethyl linker.
Formation of the Benzamide Group: The final step involves the reaction of the intermediate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine (TEA) to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
4-fluoro-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide can undergo various types of chemical reactions, including:
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted benzamides
Applications De Recherche Scientifique
4-fluoro-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-fluoro-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to proteins and enzymes, modulating their activity.
Pathways Involved: The compound can influence various cellular pathways, including those related to inflammation, apoptosis, and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide: This compound has a similar indole moiety and is used in medicinal chemistry.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: These compounds are studied for their anti-HIV activity.
Uniqueness
4-fluoro-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the sulfanyl ethyl linker differentiates it from other indole derivatives, potentially enhancing its stability and activity .
Propriétés
IUPAC Name |
4-fluoro-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS/c18-13-7-5-12(6-8-13)17(21)19-9-10-22-16-11-20-15-4-2-1-3-14(15)16/h1-8,11,20H,9-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTALXPDPGCKBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)SCCNC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-2-methylpiperazine](/img/structure/B3002235.png)
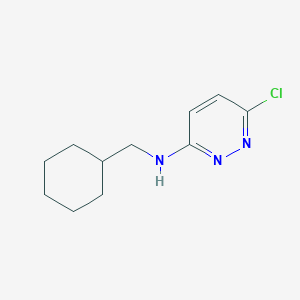
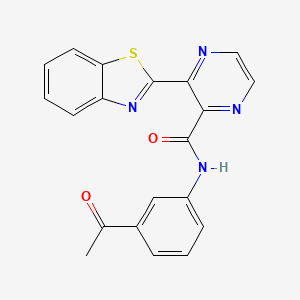
![N-(5-tert-butyl-2-hydroxyphenyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B3002240.png)
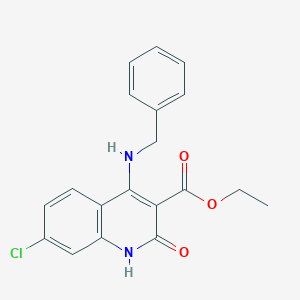
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B3002242.png)
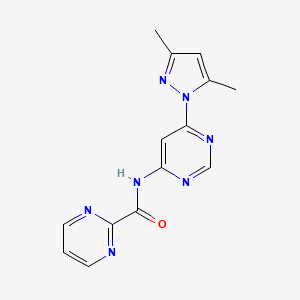
![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B3002249.png)
![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3002250.png)
![2-[(2-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B3002252.png)

![methyl 3-(benzoylamino)-6-(2-{[(2,4-dichlorobenzyl)oxy]imino}ethyl)-2-oxo-2H-pyran-5-carboxylate](/img/structure/B3002255.png)
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B3002256.png)
